molecular formula C24H28N2O3S B11313598 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11313598
M. Wt: 424.6 g/mol
InChI Key: ASMSKDZGKRVZTN-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions

    Chromene Core Synthesis: The chromene core can be synthesized through a condensation reaction involving salicylaldehyde and ethyl acetoacetate in the presence of a base such as piperidine.

    Thiophene Introduction: The thiophene ring can be introduced via a Suzuki coupling reaction between a brominated chromene derivative and a thiophene boronic acid.

    Azepane Ring Formation: The azepane ring can be formed through a nucleophilic substitution reaction involving an appropriate azepane precursor and the thiophene-chromene intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the chromene core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted azepane derivatives

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.

    Material Science: The chromene and thiophene moieties can impart interesting electronic properties, making the compound useful in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiophene ring may interact with biological receptors or enzymes, while the chromene core could modulate cellular signaling pathways. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-ethylamine: A simpler thiophene derivative with potential biological activity.

    Chromene derivatives: Compounds with a chromene core that exhibit various biological and electronic properties.

    Azepane derivatives: Compounds containing an azepane ring, known for their pharmacological activities.

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of three distinct functional groups, each contributing to its potential applications in different fields. The presence of the azepane ring, thiophene ring, and chromene core in a single molecule provides a versatile platform for further chemical modifications and exploration of its properties.

Properties

Molecular Formula

C24H28N2O3S

Molecular Weight

424.6 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H28N2O3S/c1-2-17-9-10-21-18(14-17)20(27)15-22(29-21)24(28)25-16-19(23-8-7-13-30-23)26-11-5-3-4-6-12-26/h7-10,13-15,19H,2-6,11-12,16H2,1H3,(H,25,28)

InChI Key

ASMSKDZGKRVZTN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=CS3)N4CCCCCC4

Origin of Product

United States

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